

Cetyldimethylethylammonium Bromide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Cetyldimethylethylammonium
bromide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetyldimethylethylammonium bromide (CDEAB), a quaternary ammonium compound, is a cationic surfactant of significant interest in various scientific and industrial fields, including pharmaceutical sciences. Its amphiphilic nature, characterized by a long hydrophobic cetyl (hexadecyl) chain and a hydrophilic quaternary ammonium headgroup, allows it to form micelles in aqueous solutions and interact with cell membranes and drug molecules. This technical guide provides an in-depth overview of the core chemical and physical properties of CDEAB, detailed experimental protocols for their determination, and a visualization of its self-assembly mechanism. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation.

Core Chemical and Physical Properties

The fundamental properties of **Cetyldimethylethylammonium bromide** are summarized in the table below, providing a consolidated reference for its key characteristics.

Property	Value	Reference(s)
Chemical Name	N-Cetyl-N,N-dimethyl-N-ethylammonium bromide	[1][2]
Synonyms	Cetethyldimonium bromide, Ethylhexadecyldimethylammonium bromide	[2][3]
CAS Number	124-03-8	[1][2]
Molecular Formula	C ₂₀ H ₄₄ BrN	[1][4]
Molecular Weight	378.47 g/mol	[1][5]
Appearance	White powder/solid	[1][4][5]
Melting Point	178-186 °C	[1]
Solubility	Soluble in water and alcohol; slightly soluble in chloroform, benzene, and ether.[1] A reported solubility in water is 0.1 g/mL.[6][7]	[1][6][7]
Critical Micelle Concentration (CMC)	In water at 303.15 K, two CMC values of 0.90 mM and 3.70 mM have been reported.[8] The CMC is influenced by temperature and the presence of additives such as drugs and salts.[8]	[8]

Experimental Protocols

Synthesis of Cetyldimethylethylammonium Bromide

The synthesis of **Cetyldimethylethylammonium bromide** is typically achieved through the quaternization of a tertiary amine. The seminal work by R. S. Shelton et al. in 1946 describes its preparation.[1] While the detailed experimental procedure from this specific publication is

not readily available in the public domain, the general method involves the reaction of N,N-dimethylhexadecan-1-amine with ethyl bromide.

General Reaction Scheme:

This reaction is a classic example of a Menshutkin reaction, where a tertiary amine is alkylated by an alkyl halide to form a quaternary ammonium salt. The reaction is typically carried out in a suitable solvent, and the product, being a salt, often precipitates out of the solution or is isolated after solvent removal. Purification is generally achieved by recrystallization.

Determination of Critical Micelle Concentration (CMC) by Conductivity

The CMC is a fundamental property of surfactants and can be determined by monitoring a physical property of the surfactant solution as a function of its concentration. The conductivity method is particularly suitable for ionic surfactants like CDEAB.

Principle: Below the CMC, CDEAB exists as individual ions (Cetyldimethylethylammonium⁺ and Br⁻), and the conductivity of the solution increases linearly with concentration. Above the CMC, the surfactant ions aggregate to form micelles. These larger, charged aggregates have a lower molar conductivity than the individual ions due to increased frictional drag and the binding of some counter-ions. This leads to a distinct change in the slope of the conductivity versus concentration plot. The concentration at which this break occurs is the CMC.^{[1][8]}

Apparatus:

- Conductivity meter with a dipping cell
- Magnetic stirrer and stir bars
- Thermostated water bath
- Volumetric flasks and pipettes
- Analytical balance

Procedure:

- Prepare a stock solution of **Cetyldimethylethylammonium bromide** of a known concentration (e.g., 10 mM) in deionized water.
- Place a known volume of deionized water in a thermostated beaker equipped with a magnetic stir bar and the conductivity cell.
- Allow the system to equilibrate at the desired temperature (e.g., 25 °C).
- Record the initial conductivity of the water.
- Make successive additions of small, known volumes of the CDEAB stock solution to the beaker.
- After each addition, allow the solution to homogenize and the conductivity reading to stabilize before recording the value.
- Continue the additions until the concentration is well above the expected CMC.
- Plot the specific conductivity (κ) versus the concentration of CDEAB.
- The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the critical micelle concentration.[8]

Determination of Bulk Density

The bulk density of a powdered substance like CDEAB is its mass per unit volume, including the interstitial spaces between the particles.

Apparatus:

- Graduated cylinder (e.g., 100 mL)
- Analytical balance
- Spatula
- Funnel

Procedure (Untapped or Poured Bulk Density):

- Weigh the empty graduated cylinder and record its mass (m_1).
- Carefully pour a known mass (e.g., 50 g) of CDEAB powder into the graduated cylinder using a funnel. Avoid compacting the powder.
- Level the surface of the powder without tapping and read the volume (V) from the graduations on the cylinder.
- The bulk density is calculated as the mass of the powder divided by the volume it occupies:
$$\text{Bulk Density} = (\text{mass of powder}) / V.$$

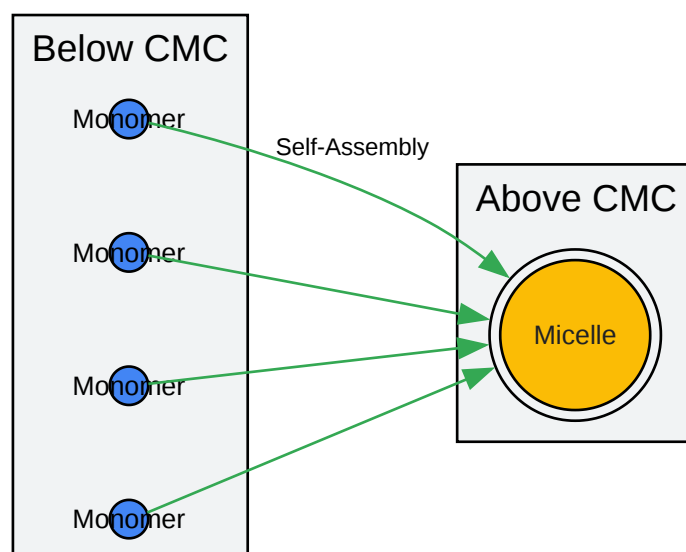
Procedure (Tapped Bulk Density):

- Follow steps 1-3 of the untapped bulk density procedure.
- Mechanically tap the graduated cylinder by dropping it from a fixed height (e.g., 2.5 cm) repeatedly (e.g., 100 times) onto a hard surface.
- Record the new, smaller volume (V_{tapped}).
- The tapped density is calculated as: $\text{Tapped Density} = (\text{mass of powder}) / V_{\text{tapped}}$.

Visualizations

Micelle Formation Workflow

The formation of micelles by **Cetyldimethylethylammonium bromide** in an aqueous solution is a concentration-dependent process. Below the Critical Micelle Concentration (CMC), the surfactant molecules exist as monomers. As the concentration increases and surpasses the CMC, these monomers spontaneously self-assemble into spherical aggregates known as micelles. In these structures, the hydrophobic cetyl tails are sequestered in the core, away from the water, while the hydrophilic quaternary ammonium headgroups form the outer shell, interacting with the surrounding aqueous environment.



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Caption: Self-assembly of CDEAB monomers into a micelle above the CMC.

Applications in Drug Development

The unique properties of **Cetyldimethylethylammonium bromide** make it a valuable excipient in drug development and formulation.

- **Solubilizing Agent:** Due to its micelle-forming ability, CDEAB can encapsulate poorly water-soluble drug molecules within the hydrophobic core of its micelles, thereby increasing their apparent solubility in aqueous formulations. This is particularly crucial for the development of intravenous and ophthalmic drug products.
- **Permeation Enhancer:** As a cationic surfactant, CDEAB can interact with negatively charged biological membranes, temporarily disrupting their structure and enhancing the permeation of co-administered drugs across these barriers. This property is explored in transdermal and oral drug delivery systems.
- **Antimicrobial Agent:** Quaternary ammonium compounds, in general, exhibit antimicrobial properties. CDEAB can be used as a preservative in pharmaceutical formulations to prevent microbial growth.^[1]

- **Drug-Surfactant Interaction Studies:** The interaction of drugs with surfactants like CDEAB is an important area of research. Such studies, often employing techniques like conductivity and spectroscopy, provide insights into the encapsulation and release mechanisms of drugs from micellar carriers, which is fundamental for designing effective drug delivery systems.[8]

Safety and Handling

Cetyldimethylethylammonium bromide is classified as harmful if swallowed and causes skin and serious eye irritation.[2] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4]

Conclusion

Cetyldimethylethylammonium bromide is a versatile cationic surfactant with well-defined chemical and physical properties that are of great relevance to researchers, particularly in the field of drug development. Its ability to form micelles and interact with biological membranes makes it a valuable tool for enhancing drug solubility and permeability. This technical guide provides a comprehensive overview of its properties, methods for their characterization, and its applications, serving as a foundational resource for scientists and professionals working with this compound. A thorough understanding of its characteristics is crucial for its effective and safe utilization in research and formulation development.

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